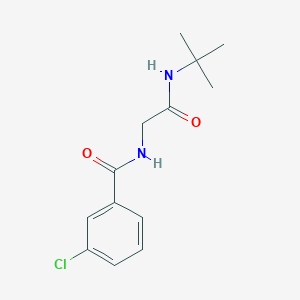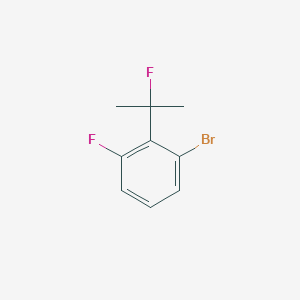![molecular formula C14H9Cl2IO2 B14912002 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2IO2 It is characterized by the presence of two chlorine atoms, one iodine atom, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-iodobenzyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Reaction Mechanism: The 4-iodobenzyl alcohol undergoes a nucleophilic substitution reaction with 3,5-dichlorobenzaldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the 4-iodobenzyl group, making it less versatile in chemical reactions.
4-Iodobenzaldehyde: Lacks the 3,5-dichloro substitution, affecting its reactivity and applications.
3,5-Dichloro-4-methoxybenzaldehyde: Contains a methoxy group instead of the 4-iodobenzyl group, leading to different chemical properties.
Uniqueness
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C14H9Cl2IO2 |
|---|---|
分子量 |
407.0 g/mol |
IUPAC名 |
3,5-dichloro-4-[(4-iodophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2IO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 |
InChIキー |
SGTRJVVXRMVFJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


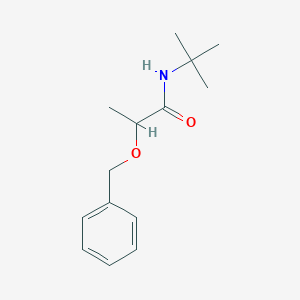

![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)

![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)

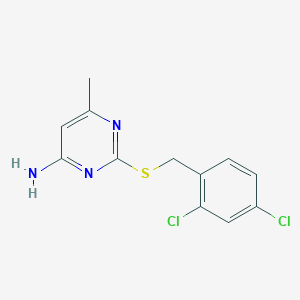
![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)
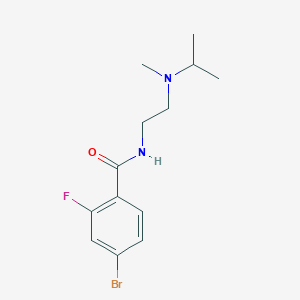
![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)
